30-羟基萘霉素 C

描述

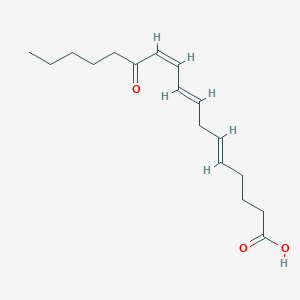

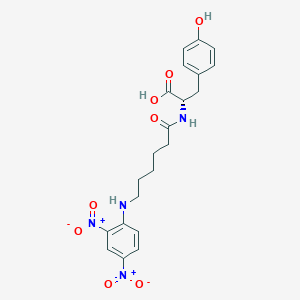

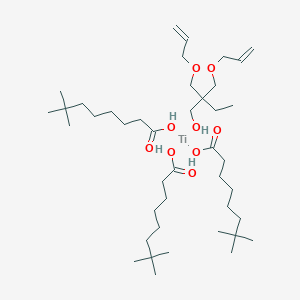

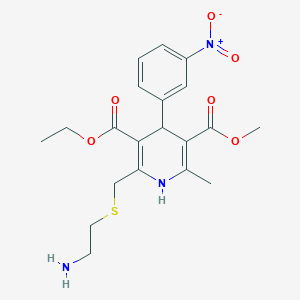

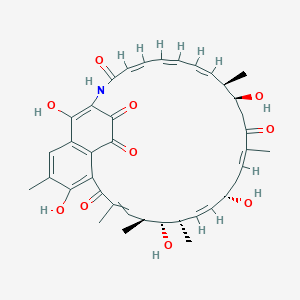

30-Hydroxy-naphthomycin C is a compound with the molecular formula C39H45NO10 . It’s a member of the naphthomycins, which are 29-membered naphthalenic ansamacrolactam antibiotics with antimicrobial and antineoplastic activities .

Synthesis Analysis

The biosynthesis of naphthomycins starts from 3-amino-5-hydroxy-benzoic acid (AHBA). A genomic region containing orthologs of these genes was identified in Streptomyces sp. CS. It was confirmed to be involved in naphthomycin biosynthesis by deletion of a large DNA fragment, resulting in abolishment of naphthomycin production .Molecular Structure Analysis

The molecular structure of 30-Hydroxy-naphthomycin C involves a complex assembly from seven propionate and six acetate extender units .Chemical Reactions Analysis

In the biosynthesis of naphthomycins, targeted inactivation and complementation experiments proved that the halogenase gene nat1 is responsible for the chlorination of C-30 of NATs .科学研究应用

生物合成和遗传分析

萘霉素,包括 30-羟基萘霉素 C 等变体,是一组称为萘并安沙环内酰胺类抗生素的一部分。这些化合物显示出抗菌和抗肿瘤活性。它们的生物合成涉及一个复杂的基因簇,包括多酮合酶、修饰、调控、转运和抗性基因。一项研究集中于链霉菌中萘霉素生物合成基因簇的克隆和功能分析,这可能导致工程化安沙环内酰胺类,以改善其药学特性 (Wu 等,2011)。

核糖体的抗生素靶向

针对核糖体的抗生素的研究,包括萘霉素,提供了对这些化合物作用机制的见解。这些研究探讨了对萘霉素中抗生素骨架的修饰如何影响它们与细菌核糖体的结合和抑制作用 (Sutcliffe,2005)。

抗菌活性

一系列与萘霉素在结构上相关的 1,4-萘醌对包括葡萄球菌、链球菌和杆菌在内的各种细菌表现出显着的抗菌活性。这些发现表明萘霉素衍生物在抗生素治疗中的潜力 (Riffel 等,2002)。

针对原生动物寄生虫的新型药物设计

与萘霉素相关的萘醌衍生物在针对利什曼原虫等原生动物寄生虫的药物设计研究中显示出前景。这项研究旨在为利什曼病(一种重大的公共卫生威胁)开发新的治疗剂 (Pinto 等,2014)。

光谱表征和热分析

涉及萘醌衍生物表征的研究,包括它们与其他化合物的相互作用,可以提供有关其稳定性、溶解性和潜在药学应用的宝贵信息。例如,萘醌衍生物与环糊精或聚合物的相互作用的研究可以提供对药物制剂策略的见解 (Granero 和 Longhi,2002)。

新型安萨霉素衍生物

萘霉素 K 等新型安萨霉素的发现及其生物活性的研究,例如对癌细胞系的细胞毒性,有助于持续寻找新的抗癌剂 (Lu 和 Shen,2007)。

未来方向

生化分析

Biochemical Properties

Diastovaricin I plays a significant role in biochemical reactions as a glycopeptide synthesis inhibitor It interacts with various enzymes and proteins to exert its effects

Cellular Effects

Diastovaricin I exhibits antibacterial, antifungal, anticoccidial, and cytotoxic effects . It influences cell function by inhibiting glycopeptide synthesis

Molecular Mechanism

The molecular mechanism of Diastovaricin I involves its role as a glycopeptide synthesis inhibitor It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Diastovaricin I is stable for up to 12 months when stored at -20°C under desiccating conditions

属性

IUPAC Name |

4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGZUMXAOXKLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。